2,6-Dichlorophenethyl Alcohol

Description

BenchChem offers high-quality 2,6-Dichlorophenethyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichlorophenethyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

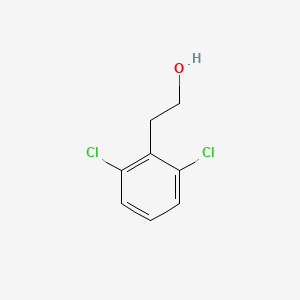

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQPKQUIKJDGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370123 | |

| Record name | 2,6-Dichlorophenethyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30595-79-0 | |

| Record name | 2,6-Dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenethyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-Dichlorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichlorophenethyl alcohol chemical structure

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,6-Dichlorophenethyl Alcohol

Executive Summary: This guide provides a comprehensive technical overview of 2,6-Dichlorophenethyl alcohol (CAS: 30595-79-0), a halogenated aromatic alcohol. While not widely characterized in mainstream literature, its structural motifs are present in pharmacologically active molecules, making it a compound of interest for researchers in medicinal chemistry and drug development. This document details a robust synthetic pathway via the reduction of a carboxylic acid precursor, outlines detailed protocols for purification, and presents a thorough analysis of its structural characterization using modern spectroscopic techniques, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established chemical principles and analysis of close structural analogs.

Introduction

2,6-Dichlorophenethyl alcohol, systematically named 2-(2,6-dichlorophenyl)ethanol, belongs to a class of chlorinated phenylethanol derivatives. The strategic placement of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are critically evaluated in drug design. The 2,6-dichloro substitution pattern creates a sterically hindered environment around the benzylic position, which can confer unique conformational properties and resistance to metabolic degradation.

While direct applications of 2,6-Dichlorophenethyl alcohol are not extensively documented, its core structure is a key pharmacophore in various biologically active agents. For instance, complex derivatives incorporating the 2-(2,6-dichlorophenyl)ethyl moiety have been identified as potent positive allosteric modulators of the human Dopamine D1 receptor, highlighting the value of this scaffold in neuroscience research.[1] Furthermore, the closely related precursor, 2,6-dichlorophenylacetic acid, has been shown to exhibit cytostatic activity and function as an enzyme inhibitor.[2] The structural similarity to key intermediates used in the synthesis of modern antifungal agents, such as luliconazole, further underscores the potential utility of this compound class in the development of novel therapeutics.[3][4]

This guide serves as a foundational resource for researchers, providing the necessary protocols and analytical framework to synthesize, purify, and confirm the chemical identity of 2,6-Dichlorophenethyl alcohol with a high degree of confidence.

Physicochemical Properties & Structural Identifiers

The fundamental properties of 2,6-Dichlorophenethyl alcohol are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental documentation.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,6-Dichlorophenyl)ethanol | [5] |

| CAS Number | 30595-79-0 | [3][5][6] |

| Molecular Formula | C₈H₈Cl₂O | [5][6] |

| Molecular Weight | 191.05 g/mol | [3][5] |

| Appearance | White Solid | [7] |

| Melting Point | 59-65 °C | [3] |

| Boiling Point | 152 °C @ 12 mmHg | [3] |

| InChI Key | ZBQPKQUIKJDGIX-UHFFFAOYSA-N | [5] |

| SMILES | OCCC1=C(Cl)C=CC=C1Cl | [5] |

Synthesis and Purification

The most logical and efficient synthesis of 2,6-Dichlorophenethyl alcohol involves the reduction of the corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, or its more reactive acyl chloride derivative. This pathway is advantageous due to the commercial availability of precursors and the high efficiency of the reduction step.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the primary alcohol, identifying 2,6-dichlorophenylacetic acid as the key precursor. This acid can be synthesized from the hydrolysis of 2,6-dichlorobenzyl cyanide, which in turn is derived from the corresponding benzyl halide.

Recommended Synthesis Protocol: Reduction of 2,6-Dichlorophenylacetic Acid

This two-step protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reduction with lithium aluminum hydride (LiAlH₄).

Causality of Experimental Choices:

-

Acyl Chloride Formation: 2,6-Dichlorophenylacetic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial activation step because carboxylic acids themselves react sluggishly with LiAlH₄, consuming extra equivalents of the hydride in an initial acid-base reaction. The acyl chloride is far more electrophilic and reacts cleanly.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reagents like sodium borohydride (NaBH₄) because it is a potent hydride donor capable of reducing acyl chlorides and esters efficiently to primary alcohols.[8][9] NaBH₄ is generally not reactive enough for this transformation.[10]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents to release hydrogen gas, posing a significant fire hazard.[7] Therefore, the reaction must be conducted in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Inverse Addition & Temperature Control: The solution of acyl chloride is added slowly to a cooled suspension of LiAlH₄. This "inverse addition" method maintains a low concentration of the electrophile and helps control the highly exothermic reaction, preventing side reactions. The reaction is typically performed at 0 °C.

-

Quenching Procedure: Excess LiAlH₄ must be safely neutralized before workup. A sequential, cautious addition of ethyl acetate, followed by water and then aqueous base (the Fieser workup), is a standard and reliable method to decompose the excess hydride and the resulting aluminum alkoxide complexes into easily filterable aluminum salts.[7]

Step 1: Synthesis of (2,6-Dichlorophenyl)acetyl chloride [11]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 2,6-dichlorophenylacetic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the mixture gently to 50-60 °C for 2-3 hours or until gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude (2,6-dichlorophenyl)acetyl chloride, which can be used directly in the next step.

Step 2: Reduction to 2,6-Dichlorophenethyl alcohol [8][10]

-

In a separate, flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude (2,6-dichlorophenyl)acetyl chloride from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:

-

Ethyl acetate (to consume the bulk of the excess hydride).

-

Water (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams).

-

15% aqueous NaOH solution ('x' mL).

-

Water (3*'x' mL).

-

-

Stir the resulting white suspension vigorously for 30 minutes until it becomes a granular, easily filterable solid.

Purification and Isolation Workflow

Proper workup and purification are essential to isolate the target alcohol in high purity.

-

Filtration: Filter the granular suspension through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the organic filtrates and wash sequentially with water and brine in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic methods. While a complete, published dataset for this specific molecule is scarce, a definitive structural assignment can be made by predicting the expected spectra based on established principles and data from close analogs, such as 2-(2,4-dichlorophenyl)ethanol.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~7.30 (d, J ≈ 8.0 Hz, 2H): This signal corresponds to the two equivalent aromatic protons (H-3 and H-5) ortho to the chlorine atoms. They appear as a doublet due to coupling with the single proton at H-4.

-

δ ~7.10 (t, J ≈ 8.0 Hz, 1H): This triplet represents the aromatic proton at the H-4 position, coupled to the two adjacent protons (H-3 and H-5).

-

δ ~3.95 (t, J ≈ 6.5 Hz, 2H): This triplet is assigned to the methylene protons adjacent to the hydroxyl group (-CH₂ -OH). The signal is deshielded by the electron-withdrawing oxygen atom and is split into a triplet by the adjacent benzylic methylene protons.

-

δ ~3.15 (t, J ≈ 6.5 Hz, 2H): This triplet corresponds to the benzylic methylene protons (Ar-CH₂ -). These protons are coupled to the adjacent methylene group, resulting in a triplet.

-

δ ~1.5-2.0 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with a drop of D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~136.0: Quaternary aromatic carbons directly bonded to chlorine (C-2, C-6).

-

δ ~134.5: Quaternary aromatic carbon at the point of substitution (C-1).

-

δ ~130.0: Aromatic methine carbon (C-4).

-

δ ~128.5: Aromatic methine carbons (C-3, C-5).

-

δ ~61.0: Aliphatic carbon bonded to the hydroxyl group (-C H₂-OH).

-

δ ~38.5: Benzylic carbon (Ar-C H₂-).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms, along with logical fragmentation pathways.

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The nominal mass peak (M⁺) will be at m/z 190 (using ³⁵Cl). Due to the natural abundance of the ³⁷Cl isotope, prominent M+2 (one ³⁷Cl) and M+4 (two ³⁷Cl) peaks will be present at m/z 192 and m/z 194 , respectively, in an approximate ratio of 9:6:1.

-

Key Fragmentation Pathways: The primary fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[13] For this molecule, benzylic cleavage is expected to be dominant.

-

Benzylic/Alpha-Cleavage (Major Pathway): The most favorable fragmentation is the cleavage of the Cα-Cβ bond, which results in the loss of a hydroxymethyl radical (•CH₂OH, mass 31). This yields the highly stable, resonance-delocalized 2,6-dichlorobenzyl cation at m/z 159 (with its corresponding M+2 isotope peak at m/z 161). This is expected to be the base peak in the spectrum.[14]

-

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can occur, leading to a fragment ion at m/z 172 (and its isotopic cluster).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the two methylene (-CH₂-) groups.

-

~1580, 1450 cm⁻¹ (sharp, medium-strong): Aromatic C=C ring stretching vibrations.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

~780 cm⁻¹ (strong): C-Cl stretching vibration. The position is characteristic of polychlorinated benzene rings.

Potential Applications and Biological Relevance

While direct biological activity for 2,6-Dichlorophenethyl alcohol has not been extensively reported, its structural components are of significant interest in medicinal chemistry. The 2,6-dichlorophenyl group is often used to block metabolic oxidation at the ortho positions and to enforce specific conformations. Its presence in a potent Dopamine D1 PAM suggests that the scaffold is well-tolerated in CNS targets and can be elaborated to achieve high-affinity interactions.[1] Researchers may utilize this compound as a starting material or fragment for the synthesis of new chemical entities aimed at a variety of biological targets where metabolic stability and defined stereochemistry are required.

Safety, Handling, and Storage

As with all chlorinated aromatic compounds, 2,6-Dichlorophenethyl alcohol should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Dichlorophenethyl alcohol is a structurally important molecule whose synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a robust framework for its preparation via the reduction of its corresponding carboxylic acid and a detailed, predictive analysis of its spectroscopic signature. The combination of NMR, MS, and IR data provides a self-validating system for confirming the structure and purity of the final compound. Its relationship to known bioactive molecules makes it a valuable building block for further research and development in medicinal and materials science.

References

Click to expand

- ChemUniverse. 2,6-DICHLOROPHENETHYL ALCOHOL [P58698].

- Fisher Scientific. 2,6-Dichlorophenethyl alcohol, 96%, Thermo Scientific.

- ChemicalBook. 30595-79-0(2,6-DICHLOROPHENETHYLALCOHOL) Product Description.

-

Cortes-Salva, M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

- University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride.

-

Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

-

Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

- Lanzhou Hongsheng Sci-Tech Development Co.,Ltd. 2,6-Dichlorophenyl ethanol,30595-79-0 manufacture.

-

Slideshare. LiAlH4. [Link]

-

Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1791-1796. [Link]

-

ACS Publications. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2019). [Link]

- Porphyrin-Systems. 2,6-Dichlorophenethyl alcohol.

-

ResearchGate. Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. [Link]

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

- Google Patents. Production method of a 2,6-dichlorophenol compound.

- ChemicalBook. 2,6-Dichlorophenylacetic acid synthesis.

- Google Patents. Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

- Google Patents. Production method of a 2,6-dichlorophenol compound.

- Google Patents. Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.

-

ResearchGate. FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. (2022). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). [Link]

-

PubChem. 2-(2,6-dichlorophenyl)ethanol. [Link]

-

SpectraBase. 2-(2,4-Dichlorophenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Potsdam. 13C NMR Chemical Shift Table. [Link]

-

PubChem. 2,6-Dichlorophenylacetic acid. [Link]

-

ACS Publications. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. (2023). [Link]

Sources

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2. LiAlH4 | PPT [slideshare.net]

- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 11. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)ethanol

This guide provides an in-depth analysis of the core physicochemical properties of 2-(2,6-dichlorophenyl)ethanol (CAS RN: 30595-79-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The structure of this guide is tailored to logically present the scientific narrative of this compound, moving from its fundamental identity to detailed protocols for its empirical analysis.

Introduction and Molecular Identity

2-(2,6-Dichlorophenyl)ethanol, also known as 2,6-Dichlorophenethyl Alcohol, is a solid aromatic alcohol.[1][2] Its structure, featuring a dichlorinated phenyl ring attached to an ethanol moiety, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[3] Understanding its physicochemical properties is paramount for its effective use in reaction design, process optimization, formulation, and for predicting its pharmacokinetic behavior in potential drug candidates.

This guide establishes a foundational understanding of the compound's properties and provides the necessary experimental frameworks for their validation, ensuring both scientific integrity and practical applicability.

Core Physicochemical and Structural Data

The fundamental properties of 2-(2,6-dichlorophenyl)ethanol are summarized below. This data provides a snapshot of its identity and physical state, serving as a critical reference for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Chemical Name | 2-(2,6-dichlorophenyl)ethanol | [4] |

| Synonyms | 2,6-Dichlorophenethyl Alcohol | [1][2][5] |

| CAS Registry No. | 30595-79-0 | [1][6] |

| Molecular Formula | C₈H₈Cl₂O | [1][2][7] |

| Molecular Weight | 191.05 g/mol | [1][2][4] |

| Appearance | White to light yellow powder/crystal | [1][5] |

| Melting Point | 78.0 to 83.0 °C | [5][6] |

| Boiling Point | 152 °C / 12 mmHg | [4][5][6] |

| Solubility | Soluble in Methanol | [6] |

| Predicted XlogP | 2.8 | [7][8] |

Structural and Spectroscopic Characterization

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone for determining molecular weight and fragmentation patterns.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 190, 192, and 194, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The primary peak will be at m/z 190 (C₈H₈³⁵Cl₂O).

-

Key Fragmentation: The most significant fragmentation would be the benzylic cleavage to lose the CH₂OH group, yielding a dichlorotropylium ion or related structures. Another prominent fragment would arise from the loss of water ([M-H₂O]⁺). A base peak corresponding to the dichlorophenyl fragment is also anticipated.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 750-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Ar-H): A complex multiplet expected between δ 7.0-7.4 ppm, integrating to 3 protons.

-

Methylene Protons (-CH₂-Ar): A triplet expected around δ 3.1-3.3 ppm, integrating to 2 protons.

-

Methylene Protons (-CH₂-OH): A triplet (or quartet if coupled to the OH proton) expected around δ 3.8-4.0 ppm, integrating to 2 protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-4.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals expected in the δ 125-140 ppm range. The carbons bearing the chlorine atoms (C-Cl) would be downfield, and the carbon attached to the ethyl group would also be distinct.

-

Methylene Carbon (-CH₂-OH): Expected around δ 60-65 ppm.

-

Methylene Carbon (-CH₂-Ar): Expected around δ 35-40 ppm.

-

Experimental Methodologies for Property Determination

The following section provides step-by-step protocols for the empirical determination of key physicochemical properties. These methods are designed to be self-validating and are based on established industry standards.

Chromatographic Purity Analysis by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (FID) is the standard method for assessing the purity of volatile and semi-volatile compounds like 2-(2,6-dichlorophenyl)ethanol.[1][11]

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

GC System: Agilent Intuvo 9000 GC or equivalent.[11]

-

Column: A polar capillary column such as an Agilent HP-INNOWax (30 m x 0.25 mm, 0.25 µm) is suitable for analyzing aromatic alcohols.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

-

Temperature Program:

-

Initial Oven Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample solution.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting point (Tₘ) and enthalpy of fusion.[4][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(2,6-dichlorophenyl)ethanol into a Tzero aluminum hermetic pan.[3] Crimp the lid onto the pan.

-

Reference Preparation: Prepare an empty, sealed Tzero aluminum hermetic pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC autosampler or measurement cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak corresponds to the heat of fusion.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13] The shake-flask method is the gold standard for its determination.[14]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration of approximately 1 mg/mL.

-

Partitioning:

-

In a separatory funnel or vial, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated aqueous phase.

-

Shake the mixture vigorously for at least 1 hour to ensure equilibrium is reached.[15]

-

Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

-

-

Quantification:

-

Carefully sample both the upper (n-octanol) and lower (aqueous) phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or GC-FID.

-

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Determination of Acidity Constant (pKa)

The pKa of the alcohol's hydroxyl group indicates its propensity to deprotonate. For compounds with low solubility, potentiometric titration in a co-solvent system is a robust method.[1][16]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

-

Sample Preparation:

-

Prepare a solution of the compound (e.g., 0.01 M) in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The co-solvent is necessary for sparingly soluble compounds.[16]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[16]

-

-

Titration:

-

Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C).

-

Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). This can be precisely determined from the first or second derivative of the titration curve.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(2,6-dichlorophenyl)ethanol is not widely available, data from its isomer, 1-(2,6-dichlorophenyl)ethanol, and general knowledge of chlorinated aromatic compounds dictate the following precautions.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[4]

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds can cause skin and eye irritation.[18] Assume the compound is harmful if swallowed or inhaled and handle accordingly.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,6-Dichlorophenyl)ethanol. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with mass spectrometry (GC-MS). Part I - Creation and validation of the analytical method. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2-(2,4-dichlorophenoxy)-. Retrieved from [Link]

-

Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-Dichlorophenyl)ethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-(2,6-Dichlorophenyl)ethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2,6-Dichlorophenyl)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-(2,6-dichlorophenyl) ethanol, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 9. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. agilent.com [agilent.com]

- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. waters.com [waters.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. aksci.com [aksci.com]

An In-depth Technical Guide to CAS 30595-79-0: A Key Intermediate and Process Impurity in Losartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 30595-79-0. While this number has been ambiguously associated with more than one chemical entity in select databases, its primary and most scientifically relevant identification is 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde . This compound is a critical intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan, and is also recognized as a significant process-related impurity, designated as Losartan Impurity D or Losartan Related Compound A in major pharmacopeias. This guide delves into its physicochemical properties, synthesis, analytical methodologies for its detection and quantification, and its relevance in the context of pharmaceutical quality control and drug development.

Chemical Identity and Physicochemical Properties

2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative that plays a pivotal role in the manufacturing of Losartan, a widely prescribed medication for hypertension. Understanding its fundamental properties is crucial for its effective use in synthesis and for its control as an impurity.

Chemical Structure and Identifiers

-

CAS Number: 30595-79-0

-

IUPAC Name: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

-

Synonyms: Losartan Impurity D, Losartan Related Compound A, 2-Butyl-4-chloro-5-formylimidazole[1][2]

-

Molecular Formula: C₈H₁₁ClN₂O[1]

-

Molecular Weight: 186.64 g/mol [1]

Physicochemical Data

A summary of the available physicochemical data for 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is presented in Table 1. This information is essential for its handling, storage, and for the development of analytical methods.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 97-100 °C | [4] |

| Solubility | Soluble in Methanol and DMSO. | [5] |

| Storage | Recommended storage at 2-8 °C for long-term stability. May be stored at room temperature for short periods. | [5] |

| Purity (by HPLC) | Typically available at ≥95% or ≥99% (GC) | [3][5] |

Role in Pharmaceutical Synthesis and as an Impurity

The primary significance of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in the pharmaceutical industry is twofold: its role as a key building block for the synthesis of Losartan and its concurrent emergence as a process-related impurity that must be carefully monitored and controlled.

Key Intermediate in Losartan Synthesis

The synthesis of Losartan involves the construction of the substituted imidazole ring and its subsequent coupling with the biphenyl tetrazole moiety. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde serves as a crucial precursor, providing the core imidazole structure with the necessary substituents for the eventual formation of the final active pharmaceutical ingredient (API). The aldehyde functional group is a versatile handle for further chemical transformations.

Formation as Losartan Impurity D

During the manufacturing process of Losartan, incomplete reactions or side reactions can lead to the presence of residual 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in the final drug substance. As such, it is classified as a process-related impurity. The control of impurities in APIs is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final medicinal product. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6]

Synthesis and Reaction Mechanisms

The synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a multi-step process that is integral to the overall synthesis of Losartan. While proprietary variations exist, the general synthetic pathways often involve the construction of the imidazole ring from acyclic precursors.

A common approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. The synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives often starts from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, highlighting its role as a foundational intermediate.[7] For instance, it can be alkylated with various phenacyl bromides, followed by reduction with sodium borohydride to yield N-substituted derivatives.[7]

The following diagram illustrates a generalized synthetic workflow where 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a key intermediate.

Caption: Generalized synthetic pathway illustrating the role of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in Losartan synthesis.

Analytical Methodologies

The accurate detection and quantification of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde as an impurity in Losartan are paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the separation and quantification of Losartan and its related impurities. These methods typically utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is usually performed using a UV detector.

A typical experimental setup would involve:

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 stationary phase (e.g., Nucleosil C18, 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.02 M KH₂PO₄ at pH 2.5) and acetonitrile.[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where both Losartan and the impurity show significant absorbance (e.g., 220 nm).[8]

-

Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.

The development and validation of such methods are performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and sensitivity.

Other Analytical Techniques

While HPLC is the workhorse for routine analysis, other techniques can be employed for structural confirmation and further characterization:

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for the unambiguous identification of impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized reference standards of the impurity, confirming its chemical identity.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, aiding in its characterization.[8]

The following diagram outlines a typical workflow for the identification and quantification of impurities in a drug substance.

Caption: Analytical workflow for the identification and quantification of impurities in a drug substance.

Biological Activity and Toxicological Profile

As a process impurity, the primary concern regarding 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is its potential toxicity. While comprehensive toxicological data for this specific compound is not extensively published in the public domain, the general principle in pharmaceutical development is to limit impurities to levels that are considered safe.

The toxicological assessment of impurities is guided by ICH guidelines, which set thresholds for reporting, identification, and qualification. For impurities present at levels above the qualification threshold, toxicological studies may be required.

It is important to distinguish Losartan Impurity D from other types of impurities that have been a major concern in sartan-containing medications, such as nitrosamines (e.g., NDMA, NDEA, NMBA) and azido impurities.[9][10] These latter classes of impurities have raised concerns due to their potential mutagenic and carcinogenic properties, leading to widespread recalls and intensified regulatory scrutiny.[9] While Losartan Impurity D is a process-related impurity that needs to be controlled, it does not belong to these classes of highly potent toxins.

Regulatory Context and Quality Control

The control of impurities in pharmaceutical products is a critical regulatory requirement. The acceptable limits for impurities are established based on toxicological data and the maximum daily dose of the drug.

Regulatory bodies such as the FDA and EMA provide guidance on the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities. For a well-characterized impurity like Losartan Impurity D, its level in the final Losartan drug substance must be controlled within the specified limits set by the relevant pharmacopeias (e.g., USP, EP).

The recent focus on nitrosamine and azido impurities in sartans has led to increased regulatory expectations for manufacturers to have a thorough understanding of their manufacturing processes and to implement robust control strategies to prevent the formation of potentially harmful impurities.[11][12] While these specific concerns do not directly apply to Losartan Impurity D, they highlight the overall importance of a comprehensive impurity control strategy.

Conclusion

CAS number 30595-79-0, identified as 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a compound of significant interest in the pharmaceutical industry. Its dual role as a key synthetic intermediate and a process-related impurity in the manufacture of Losartan underscores the importance of its thorough characterization and control. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties, synthesis, and analytical determination is essential for ensuring the quality, safety, and efficacy of Losartan-containing medicines. The continuous evolution of analytical techniques and regulatory expectations necessitates a proactive approach to impurity profiling and control, ensuring that patients receive medications of the highest quality.

References

-

Allmpus. (n.d.). Losartan EP Impurity D and Losartan USP RC A Manufacturer in Mumbai. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-n-Butyl-4-chloro-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazole-5-methanol. Retrieved from [Link]

- Reddy, G. M., et al. (2009). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 21(5), 3789-3796.

-

European Medicines Agency. (2020, November 13). Nitrosamines: EMA aligns recommendations for sartans with those for other medicines. Retrieved from [Link]

-

Fierce Pharma. (2019, March 21). FDA temporarily retreats from impurity standards as losartan shortages loom. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [[(2'(1. Retrieved from [Link]

-

RAPS. (2019, March 21). To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels. Retrieved from [Link]

-

European Medicines Agency. (2019, April 17). Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Losartan Impurities and Related Compound. Retrieved from [Link]

-

DCAT. (2019, February 8). EMA To Require Companies To Review Mfg Process for Nitrosamine Impurities in Sartan Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan). Retrieved from [Link]

-

Waters. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 4). EMA issues recommendations on impurities in medicines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

-

ResearchGate. (2007, August). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Retrieved from [Link]

-

Semantic Scholar. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. Retrieved from [Link]

-

Pharmacy Times. (2019, March 2). FDA: New Nitrosamine Impurity Detected in Certain Losartan Lots. Retrieved from [Link]

-

Community Pharma. (2022, July 4). Losartan azide impurity confirmed as not an in vivo mutagen compound. Retrieved from [Link]

-

Bio Integration. (2023, November 11). Multiparticulate Drug Delivery of Losartan Potassium via Extrusion-Spheronization: Formulation and Dissolution Comparisons. Retrieved from [Link]

-

SynZeal. (n.d.). Losartan EP Impurity D | 83857-96-9. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility study of losartan potassium. Retrieved from [Link]

-

PubMed. (2024, August 1). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Retrieved from [Link]

-

PubMed. (2020). In vitro and in vivo drug-drug interaction of losartan and glimepiride in rats and its possible mechanism. Retrieved from [Link]99/)

Sources

- 1. Losartan EP Impurity D | 83857-96-9 | SynZeal [synzeal.com]

- 2. Losartan EP Impurity D | CAS Number 83857-96-9 [klivon.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Losartan impurity D EP Reference Standard CAS 83857-96-9 Sigma Aldrich [sigmaaldrich.com]

- 5. allmpus.com [allmpus.com]

- 6. veeprho.com [veeprho.com]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 12. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,6-Dichlorophenethyl Alcohol Derivatives

Foreword

The landscape of modern pharmacology is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic potential and reduced toxicity. Within this dynamic field, halogenated organic compounds have carved a significant niche, with the strategic incorporation of halogen atoms often leading to profound alterations in biological activity. This guide focuses on a specific and promising class of such compounds: 2,6-dichlorophenethyl alcohol and its derivatives. The unique structural motif of a dichlorinated phenyl ring coupled with a phenethyl alcohol backbone presents a versatile scaffold for the development of new therapeutic agents. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms in the ortho positions to the point of attachment significantly influences the molecule's steric and electronic properties. This substitution pattern can enforce a twisted conformation, which may be crucial for specific receptor binding. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the acidity of nearby protons and influence metabolic stability. These fundamental characteristics underpin the diverse biological activities observed in derivatives of 2,6-dichlorophenethyl alcohol.

Synthetic Pathways to 2,6-Dichlorophenethyl Alcohol and Its Derivatives

The synthesis of 2,6-dichlorophenethyl alcohol and its derivatives can be approached through several strategic routes, often starting from commercially available precursors.

Synthesis of the Core Scaffold: 2,6-Dichlorophenylacetic Acid

A common precursor for many derivatives is 2,6-dichlorophenylacetic acid. One established method for its synthesis involves the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[1]

Experimental Protocol: Synthesis of (2,6-dichloro-phenyl)-acetic acid [1]

-

A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) is prepared.

-

Potassium hydroxide (30 g) is added to the mixture.

-

The reaction mixture is heated to 80°C for 20 hours.

-

After cooling, the mixture is quenched with hydrochloric acid until a pH of 3 is reached.

-

The product is extracted with chloroform (5 x 50 mL).

-

The combined organic extracts are dried over magnesium sulfate, filtered, and evaporated to dryness to yield (2,6-dichloro-phenyl)-acetic acid.

Synthesis of Amide Derivatives

The carboxylic acid group of 2,6-dichlorophenylacetic acid serves as a versatile handle for the synthesis of a wide array of amide derivatives. For instance, coupling with various amines can lead to compounds with potential biological activities.

Experimental Protocol: General Amide Coupling

-

To a solution of 2,6-dichlorophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC/HOBt).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Upon completion, filter the reaction mixture and wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Diverse Biological Activities of 2,6-Dichlorophenethyl Alcohol Derivatives

Derivatives of 2,6-dichlorophenethyl alcohol have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumor effects.

Antimicrobial and Anti-Biofilm Activity

The core 2,6-dichlorophenyl structure is a component of compounds with significant antimicrobial properties. For example, dichlorophen-functionalized gold nanoparticles have shown potent antibacterial activity against carbapenem-resistant Enterobacteriaceae (CRE).[2] These nanoparticles were found to inhibit biofilm formation and disrupt mature biofilms.[2]

Another related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), while not a 2,6-dichloro derivative, highlights the potential of dichlorinated phenethylamines as broad-spectrum antibacterial agents.[3] This compound was effective against a range of clinically relevant pathogens and could potentiate the activity of conventional antibiotics.[3]

Antitumor Activity

Derivatives incorporating the 2,6-dichlorophenyl moiety have been investigated for their anti-proliferative effects against various cancer cell lines. For instance, certain 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines have shown potent cytotoxic activity against human breast, colon, and melanoma cancer cell lines, with some analogues exhibiting single-digit micromolar IC₅₀ values.[4]

Furthermore, the combination of the alcohol-abuse drug disulfiram with copper, which can be considered a derivative in a broader sense, has shown significant anticancer activity by targeting the ubiquitin-proteasome system.[5][6]

Mechanisms of Action: Unraveling the Molecular Pathways

The biological effects of 2,6-dichlorophenethyl alcohol derivatives are mediated through various molecular mechanisms.

Disruption of Cellular Respiration

Chlorinated phenols, the parent class of compounds, are known to be effective uncouplers of oxidative phosphorylation.[7] They disrupt the proton gradient across the inner mitochondrial membrane, preventing the synthesis of ATP without inhibiting the electron transport chain.[7] This leads to a depletion of cellular energy stores, ultimately resulting in cell death.

Caption: Uncoupling of Oxidative Phosphorylation by 2,6-Dichlorophenol Derivatives.

Inhibition of DNA Topoisomerases

Certain pyridine derivatives containing a 2,6-dichlorophenyl moiety have been identified as potent and selective inhibitors of human DNA topoisomerase IIα.[8] These compounds act as non-intercalative catalytic inhibitors, leading to G1 cell cycle arrest and apoptosis in cancer cells.[8]

Caption: Inhibition of Topoisomerase IIα by 2,6-Dichlorophenyl Pyridine Derivatives.

Induction of Oxidative Stress and Membrane Disruption

In the context of antimicrobial activity, dichlorophen-functionalized gold nanoparticles have been shown to disrupt bacterial membrane integrity and induce the production of intracellular reactive oxygen species (ROS).[2] This dual mechanism of action contributes to their potent bactericidal effects.

Quantitative Data Summary

The following table summarizes some of the reported biological activities of derivatives containing the 2,6-dichlorophenyl moiety.

| Compound Class | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |

| Dichlorophen-functionalized Au NPs | Antibacterial | Carbapenem-Resistant Enterobacteriaceae | 4-16 µg/mL | [2] |

| 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines | Anti-proliferative | MCF-7, HCT-116, A-375, G-361 | Single-digit µM | [4] |

| 6-acrylic phenethyl ester-2-pyranone derivatives | Anti-proliferative | HeLa, C6, MCF-7, A549, HSC-2 | 0.50-3.45 µM | [9] |

Future Perspectives and Conclusion

The diverse biological activities of 2,6-dichlorophenethyl alcohol derivatives underscore their potential as a foundational scaffold for the development of novel therapeutic agents. The insights into their mechanisms of action, ranging from the disruption of fundamental cellular processes like oxidative phosphorylation to the specific inhibition of key enzymes like topoisomerases, provide a rational basis for further drug design and optimization. Future research should focus on elucidating detailed structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations of the most promising candidates. The strategic manipulation of the 2,6-dichlorophenethyl alcohol core holds considerable promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

-

PubChem. 2,6-Dichlorophenol. [Link]

-

Defraine, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8, 2585. [Link]

-

Fine, D. H., et al. (2017). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Journal of Visualized Experiments, (128), e56293. [Link]

-

Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 77, 34-42. [Link]

-

Patel, R. V., et al. (2012). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of the Serbian Chemical Society, 77(10), 1361-1375. [Link]

- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.

-

Wang, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 20, 1-16. [Link]

- Google Patents. CN105272829A - Synthetic method for 2,6-dichlorophenol.

-

Kamal, A., et al. (2015). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 23(10), 2410-2423. [Link]

-

Meinl, W., et al. (2009). Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases. Toxicology Letters, 191(2-3), 229-234. [Link]

-

Meinl, W., et al. (2009). Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases. Toxicology Letters, 191(2-3), 229-234. [Link]

-

Wang, L., et al. (2015). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. Molecules, 20(5), 7869-7885. [Link]

-

Aridoss, G., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Journal of the Korean Chemical Society, 63(1), 38-46. [Link]

-

Wang, Y., et al. (2021). In situ triggering antitumor efficacy of alcohol-abuse drug disulfiram through Cu-based metal-organic framework nanoparticles. Acta Pharmaceutica Sinica B, 11(10), 3291-3301. [Link]

-

Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British Journal of Pharmacology and Chemotherapy, 17, 286-296. [Link]

-

Ekinci, E., et al. (2021). Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents. Frontiers in Oncology, 11, 745869. [Link]

- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

PubChem. 1-(2,6-Dichlorophenyl)ethanol. [Link]

Sources

- 1. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In situ triggering antitumor efficacy of alcohol-abuse drug disulfiram through Cu-based metal-organic framework nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Dichlorophenethyl Alcohols: A Technical Guide for Drug Development Professionals

Abstract

Dichlorophenethyl alcohols, a class of halogenated aromatic compounds, are emerging as a versatile scaffold in medicinal chemistry with a diverse range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current state of research, focusing on their antifungal, antibacterial, and potential local anesthetic properties. We will explore the mechanisms of action, present relevant preclinical data, and detail established experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of dichlorophenethyl alcohols.

Introduction: The Growing Interest in Dichlorophenethyl Alcohols

The chemical scaffold of phenethyl alcohol has long been recognized for its antimicrobial properties. The addition of chlorine atoms to the phenyl ring, creating dichlorophenethyl alcohols, significantly modulates the compound's physicochemical properties, leading to enhanced biological activity and novel therapeutic opportunities. While some derivatives are utilized as precursors in the synthesis of established antifungal drugs, the inherent therapeutic value of the dichlorophenethyl alcohol core itself is a burgeoning area of research. This guide will primarily focus on the 2,4-dichloro and 3,4-dichloro isomers, which have garnered the most scientific attention.

Antifungal Applications: A Primary Therapeutic Avenue

The most well-documented therapeutic application of dichlorophenethyl alcohol derivatives lies in their potent antifungal activity. Notably, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral precursor in the synthesis of the broad-spectrum antifungal agent, luliconazole[1]. This has spurred investigation into the intrinsic antifungal properties of the dichlorophenethyl alcohol scaffold itself.

Mechanism of Action: Targeting Fungal Respiration

The primary mechanism underlying the antifungal activity of dichlorophenethyl alcohol derivatives is believed to be the inhibition of succinate dehydrogenase (SDH) [2]. SDH, also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. Its inhibition disrupts the fungal cell's energy production, leading to growth arrest and cell death. This mechanism is shared by a class of commercial fungicides known as SDHIs[2].

Figure 1: Proposed mechanism of antifungal action via succinate dehydrogenase (SDH) inhibition.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A standard method to evaluate the antifungal efficacy of dichlorophenethyl alcohols is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

-

-

Preparation of Dichlorophenethyl Alcohol Solutions:

-

Prepare a stock solution of the dichlorophenethyl alcohol compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive (fungus in medium without compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.

-

Data Presentation:

| Compound | Fungal Strain | MIC (µg/mL) |

| 2,4-Dichlorophenethyl alcohol | Candida albicans | [Data not available] |

| 3,4-Dichlorophenethyl alcohol | Candida albicans | [Data not available] |

| 2,4-Dichlorophenethyl alcohol | Aspergillus niger | [Data not available] |

| 3,4-Dichlorophenethyl alcohol | Aspergillus niger | [Data not available] |

| (Note: Specific MIC values for dichlorophenethyl alcohols are not readily available in the public domain and would require experimental determination.) |

Antibacterial Potential: A New Frontier

Recent research has unveiled the promising antibacterial activity of dichlorophenethyl alcohol derivatives, particularly against persistent and antibiotic-resistant bacteria.

Broad-Spectrum Activity and Biofilm Eradication

A notable derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) , has demonstrated significant antibacterial effects. While not a dichlorophenethyl alcohol itself, its core structure highlights the potential of this chemical class. SPI009 exhibits broad-spectrum activity against the clinically important ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[3]. Crucially, it has been shown to re-sensitize antibiotic-resistant strains to conventional antibiotics and is effective in inhibiting and eradicating biofilms[3].

Proposed Mechanism of Action: Membrane Disruption

The antibacterial action of phenethyl alcohol and its derivatives is often attributed to their ability to disrupt the bacterial cell membrane[4][5]. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the dichlorophenyl group likely enhances the compound's ability to intercalate into the bacterial membrane.

Figure 2: Proposed mechanism of antibacterial action via membrane disruption.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial efficacy of dichlorophenethyl alcohols can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Dichlorophenethyl Alcohol Solutions:

-

Follow the same procedure as described for the antifungal assay, performing serial dilutions in Mueller-Hinton Broth.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include appropriate positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) |

| 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | Pseudomonas aeruginosa | [Specific data to be sourced from literature] |

| 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | Staphylococcus aureus | [Specific data to be sourced from literature] |